molecular formula C7H10Cl2F3N3 B8259922 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B8259922
M. Wt: 264.07 g/mol
InChI Key: JGOBBFDMBBEDKL-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is a chemical compound characterized by the presence of a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through known methods.

    Hydrazinylmethylation: The introduction of the hydrazinylmethyl group is achieved by reacting 2-(trifluoromethyl)pyridine with formaldehyde and hydrazine hydrate under acidic conditions. This reaction forms the hydrazinylmethyl derivative.

    Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The hydrazinyl group can form covalent bonds with enzyme active sites, providing insights into enzyme mechanisms and potential drug targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties contribute to the design of new pesticides and advanced materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the hydrazinylmethyl group, making it less versatile in chemical reactions.

    5-(Aminomethyl)-2-(trifluoromethyl)pyridine: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, affecting its reactivity and applications.

    5-(Hydrazinylmethyl)-2-methylpyridine:

Uniqueness

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is unique due to the combination of the hydrazinylmethyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and enhances its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;;/h1-3,13H,4,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOBBFDMBBEDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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